molecular formula C15H28N2O2 B6470191 N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide CAS No. 2640955-69-5

N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B6470191
CAS No.: 2640955-69-5
M. Wt: 268.39 g/mol
InChI Key: MCBIIZMEIRMJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide is a pyrrolidine-based compound featuring a tert-butyl group, an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) substituent, and a carboxamide functional group at the 3-position of the pyrrolidine ring. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the tert-butyl group) and enhanced solubility (via the oxan-4-ylmethyl moiety). The carboxamide group may contribute to hydrogen-bonding interactions, making it relevant in pharmaceutical research, particularly for central nervous system (CNS) targets or enzyme modulation .

Properties

IUPAC Name

N-tert-butyl-1-(oxan-4-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)16-14(18)13-4-7-17(11-13)10-12-5-8-19-9-6-12/h12-13H,4-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBIIZMEIRMJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction using an appropriate oxane derivative.

    Attachment of the tert-Butyl Group: The tert-butyl group can be attached through an alkylation reaction using tert-butyl bromide or a similar reagent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved will depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyridine Derivatives

  • tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Core: Pyrrolidine with a carboxylate ester at position 1. Substituents: Iodo-methoxypyridinyloxy group at position 3. Key Differences: The ester group (vs. This compound is likely a synthetic intermediate rather than a bioactive molecule .
  • 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile (): Core: Pyridine with pyrrolidine and nitrile groups. Substituents: Fluorine at position 2 enhances electronegativity.
Table 1: Structural Comparison with Pyridine Derivatives
Compound Name Core Substituents Functional Groups Potential Use
Target Compound Pyrrolidine tert-butyl, oxan-4-ylmethyl Carboxamide Pharmaceutical agent
tert-Butyl pyrrolidine carboxylate () Pyrrolidine Iodo-methoxypyridinyloxy Carboxylate ester Synthetic intermediate
2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile Pyridine Fluorine, pyrrolidine Nitrile Chemical synthesis

Patent Compounds with Shared Functional Groups ()

The 2024 European patent application () discloses pyridazine derivatives with tert-butyl and morpholin-4-yl (oxan-4-yl) groups, such as:

  • (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide
    • Core : Pyridazine (a six-membered ring with two adjacent nitrogen atoms).
    • Substituents : Trifluoromethyl groups, morpholinylethoxy, and hydroxy groups.
    • Key Differences : The pyridazine core and trifluoromethyl groups increase steric bulk and electron-withdrawing effects, likely enhancing target binding affinity but reducing metabolic stability. These compounds are designed as enzyme inhibitors (e.g., kinase inhibitors), where the morpholine group improves solubility .
Table 2: Comparison with Patent Compounds
Compound Name Core Substituents Functional Groups Primary Application
Target Compound Pyrrolidine tert-butyl, oxan-4-ylmethyl Carboxamide CNS/pharmaceuticals
Patent pyridazine derivatives () Pyridazine Trifluoromethyl, morpholinylethoxy Carboxamide, hydroxy Enzyme inhibition

Key Research Findings

  • Solubility and Bioavailability : The oxan-4-ylmethyl group in the target compound enhances water solubility compared to purely alkyl-substituted analogues (e.g., tert-butyl derivatives in ) .
  • Stability : The carboxamide group offers superior hydrolytic stability relative to ester-containing analogues, which may degrade under physiological conditions .

Biological Activity

N-tert-butyl-1-[(oxan-4-yl)methyl]pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring, an oxane moiety, and a carboxamide functional group. The synthesis typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving precursors like 1,4-diaminobutane.
  • Introduction of the Oxane Ring : Accomplished via nucleophilic substitution with oxane derivatives.
  • Attachment of the tert-Butyl Group : This is done through alkylation reactions using tert-butyl bromide.
  • Formation of the Carboxamide Group : Involves amidation with suitable amines and carboxylic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of various receptors or enzymes, leading to diverse biological effects. This modulation can involve:

  • Inhibition or activation of enzymatic pathways
  • Binding to specific receptors
  • Influencing signal transduction pathways .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to N-tert-butyl derivatives possess antimicrobial properties. For instance, derivatives with similar functional groups have demonstrated effective antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound may also act as an inhibitor for critical enzymes such as acetylcholinesterase (AChE) and urease. These inhibitory actions are significant for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .

Anticancer Potential

Preliminary studies suggest that this compound could have anticancer properties, potentially inhibiting tumor growth through modulation of cell signaling pathways involved in proliferation and apoptosis .

Case Studies and Research Findings

Study Findings
Study on Antimicrobial ActivityDemonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis; weaker against other strains .
Enzyme Inhibition ResearchShowed strong inhibitory effects on AChE with IC50 values indicating high potency against urease .
Anticancer ActivityIndicated potential for inhibiting tumor growth in vitro; further studies required for in vivo validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.